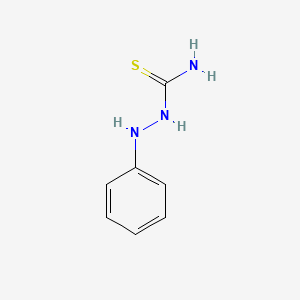

Hydrazinecarbothioamide, 2-phenyl-

描述

Contextualization within the Class of Thioamides and Hydrazine (B178648) Derivatives

Hydrazinecarbothioamide, 2-phenyl- belongs to the broader classes of thioamides and hydrazine derivatives. Thioamides are characterized by the presence of a C(=S)N group, which imparts distinct reactivity compared to their amide counterparts. The hydrazine component (-NH-NH-) adds a nucleophilic and reactive center to the molecule. This compound is specifically a thiosemicarbazide (B42300), a derivative of thiourea (B124793) where one amino group is replaced by a hydrazinyl group.

Thiocarbohydrazides and their derivatives, such as Hydrazinecarbothioamide, 2-phenyl-, are recognized as valuable intermediates and building blocks in organic synthesis. nih.govarkat-usa.org They serve as precursors for a multitude of heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are themselves significant motifs in medicinal chemistry. nih.govirjmets.com The synthesis of these derivatives often involves the reaction of hydrazides with isothiocyanates or the hydrazinolysis of thiocarbonic acid derivatives. arkat-usa.orgirjmets.com

Historical Perspective of Research on Hydrazinecarbothioamide, 2-phenyl- and its Analogues

The scientific exploration of hydrazine derivatives has a long history, with early research focusing on their fundamental reactions and synthesis. Over the decades, the focus has shifted towards harnessing their potential in various applications. The chemistry of carbohydrazides and their thio-analogues has been developing for more than three decades, indicating a sustained interest in this class of compounds. arkat-usa.org

Initially, research on related structures like isonicotinoyl hydrazones centered on their potential antimicrobial properties, particularly against Mycobacterium tuberculosis. hygeiajournal.com As synthetic methodologies advanced, so did the scope of investigation. The versatility of the thiosemicarbazide scaffold became apparent, leading to the synthesis and evaluation of a vast number of analogues for a wide spectrum of biological activities. This evolution in research demonstrates a clear trajectory from foundational chemical synthesis to targeted drug discovery and materials science.

Significance and Broad Academic Research Interest

The significance of Hydrazinecarbothioamide, 2-phenyl- and its analogues stems from their versatile chemical reactivity and diverse biological activities. smolecule.com This has made them a focal point of intense academic research.

The molecular framework of Hydrazinecarbothioamide, 2-phenyl- is a privileged scaffold in the design of novel compounds for various research areas. Its ability to act as a precursor for complex heterocyclic systems and as a ligand for metal complexes underscores its importance.

Anticonvulsant Research: A significant body of research has been dedicated to synthesizing and evaluating thiosemicarbazide derivatives for their potential as anticonvulsant agents. nih.govnih.govresearchgate.net Studies have shown that certain analogues exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.gov

Antimicrobial Studies: Derivatives of Hydrazinecarbothioamide, 2-phenyl- have been extensively investigated for their antibacterial and antifungal properties. smolecule.comnih.govresearchgate.net The thiosemicarbazone moiety, formed by condensing these compounds with aldehydes or ketones, is a common feature in molecules with demonstrated antimicrobial efficacy. researchgate.netnih.gov

Enzyme Inhibition: The scaffold has been utilized to develop potent enzyme inhibitors. For instance, N-aryl-2-phenyl-hydrazinecarbothioamides have been studied as inhibitors of tyrosinase, an enzyme implicated in melanomas. nih.gov Other derivatives have been investigated as inhibitors of carbonic anhydrases and cholinesterases, which are therapeutic targets for conditions like glaucoma and Alzheimer's disease. nih.gov

Synthesis of Heterocycles: Hydrazinecarbothioamides are crucial starting materials for synthesizing five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,2,4-triazoles, and various thiazole (B1198619) derivatives. nih.govarkat-usa.orgorganic-chemistry.orgimpactfactor.orgnih.gov These heterocyclic systems are present in numerous biologically active compounds.

Coordination Chemistry: The nitrogen and sulfur atoms in the hydrazinecarbothioamide backbone allow it to act as a bidentate or tridentate ligand, forming stable complexes with various metal ions. smolecule.comajol.info These metal complexes are being explored for applications in catalysis and materials science. smolecule.com

Below is a table summarizing selected research findings on the biological activities of Hydrazinecarbothioamide, 2-phenyl- derivatives.

| Derivative Class | Research Area | Key Findings |

| Novel Thiosemicarbazides | Anticonvulsant | Identified broad-spectrum anticonvulsant agents active in both MES and PTZ seizure models with no neurotoxicity. nih.gov |

| Isatin Thiosemicarbazones | Antiviral, Cytotoxic | Certain derivatives showed potent cytostatic activity against murine leukemia and human T-lymphocyte tumor cells, as well as antiviral activity. nih.gov |

| N-Aryl-2-phenyl-hydrazinecarbothioamides | Enzyme Inhibition | Compound 4 showed significant tyrosinase inhibition with an IC50 value of 22.6 µM. nih.gov |

| Hydrazide-Hydrazones | Antibacterial | Derivatives with electron-withdrawing groups showed enhanced antibacterial activity. nih.gov |

| 1,2,4-Triazole-thiones | Antioxidant | Hydrazinecarbothioamide precursors exhibited strong DPPH radical scavenging activity, superior to standard antioxidants like BHA and BHT. nih.gov |

The research landscape for Hydrazinecarbothioamide, 2-phenyl- continues to expand into new and exciting frontiers. Current research is exploring more sophisticated applications beyond traditional antimicrobial and anticonvulsant studies.

Advanced Materials: Recent studies have demonstrated the use of hydrazine derivatives in the synthesis of novel carbon dots with potent antibacterial activity against multidrug-resistant bacteria, opening avenues in nanotechnology and infectious disease treatment. nih.gov

Dermatological Applications: The tyrosinase inhibitory properties of these compounds are being explored for cosmetic and therapeutic applications, such as skin-lightening agents to treat hyperpigmentation. nih.gov

Green Chemistry: Modern synthetic approaches, such as mechanochemical grinding and solvent-free reactions under microwave irradiation, are being employed to produce these compounds in a more environmentally friendly and efficient manner. nih.govajol.info

Sensor Technology: The ability of the scaffold to bind to metal ions is being investigated for the development of chemical sensors for detecting specific molecules. smolecule.com

The continued exploration of this versatile chemical scaffold promises to uncover further novel applications and contribute to advancements across various scientific disciplines.

Structure

2D Structure

属性

IUPAC Name |

anilinothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXKTOBMLZLCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060948 | |

| Record name | Hydrazinecarbothioamide, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-48-7 | |

| Record name | Phenylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLTHIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EE7260GUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Medicinal Chemistry Research

Antimicrobial Properties

Derivatives of hydrazinecarbothioamide have demonstrated a range of antimicrobial activities, inhibiting the growth of various bacteria and fungi. ontosight.aitandfonline.comnih.gov

Antibacterial Activity

Research has shown that derivatives of hydrazinecarbothioamide possess antibacterial properties. tandfonline.comnih.gov For instance, certain synthesized thiosemicarbazide (B42300) derivatives have been evaluated for their activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. derpharmachemica.com In one study, the antibacterial activity was assessed using the serial dilution method, with some compounds showing moderate to high activity. derpharmachemica.com Specifically, compounds with chloro-substituted phenyl rings demonstrated notable activity. derpharmachemica.com

Further studies on related structures, such as (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide and its metal complexes, have also been tested against a panel of bacteria including Staphylococcus aureus, E. coli, Proteus vulgaris, Pseudomonas, and Klebsiella pneumoniae, with the metal complexes showing high activity. nih.govnih.gov The development of new antibacterial agents is crucial, especially with the rise of antibiotic-resistant bacteria like Acinetobacter baumannii. google.com

Table 1: Antibacterial Activity of Hydrazinecarbothioamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Active | derpharmachemica.com |

| Co(II), Ni(II), and Cu(II) complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Staphylococcus aureus, E. coli, Proteus vulgaris, Pseudomonas, Klebsiella pneumoniae | High activity | nih.govnih.gov |

| 2-[{1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl}methoxy]-N'-{(furan-2-yl)methylene}benzohydrazide | Escherichia coli, Klebsiella pneumoniae | High potential | researchgate.net |

Antifungal Activity

Hydrazinecarbothioamide derivatives have also been recognized for their antifungal properties. ontosight.aitandfonline.comnih.gov Studies have evaluated these compounds against a variety of fungal species, including Candida albicans, Candida parapsilosis, Candida krusei, Trichophyton mentagrophytes, Microsporum gypseum, and Trichophyton tonsurans. tandfonline.com Certain derivatives have exhibited significant antifungal activity against the tested fungi. tandfonline.com

For example, N'-phenylhydrazides were designed and synthesized, showing varying degrees of antifungal activity against several strains of C. albicans. nih.gov Some of these compounds demonstrated better inhibitory activity against fluconazole-resistant strains than fluconazole (B54011) itself. nih.gov The research suggests that the N'-phenylhydrazide scaffold is a promising area for the development of new antifungal agents. nih.gov Additionally, some steroidal hydrazones have shown moderate to good antifungal potency. mdpi.com

Table 2: Antifungal Activity of Hydrazinecarbothioamide Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides | Candida albicans, C. parapsilosis, C. krusei, Trichophyton mentagrophytes, Microsporum gypseum, T. tonsurans | Active | tandfonline.comnih.gov |

| N'-phenylhydrazides | Candida albicans (including fluconazole-resistant strains) | Promising | nih.gov |

| Steroidal hydrazones | Various fungal strains | Moderate to good | mdpi.com |

Antiviral Activity

Some derivatives of hydrazinecarbothioamide have been investigated for their antiviral potential. ontosight.ai Research into camphor-based 1,3-thiazolidin-4-one and thiazole (B1198619) derivatives, synthesized from a thiosemicarbazone scaffold, has shown moderate antiviral activity against Orthopoxvirus. nih.gov Specifically, 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinecarbothioamide was identified as a promising scaffold for developing new inhibitors of the vaccinia virus (VV). nih.gov Furthermore, some 5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide derivatives have demonstrated antiviral activity against HEL cell cultures. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for hydrazinecarbothioamide and its derivatives are still under investigation. However, the biological activity of thiosemicarbazides is often attributed to their ability to form complexes with metal ions that are essential for microbial growth. researchgate.net The presence of nitrogen and sulfur atoms in their structure allows them to act as chelating agents. derpharmachemica.com For antimicrobial peptides, a related class of compounds, the mechanisms can include disruption of the cell wall and membrane, intracellular action, and interference with biofilm formation. mdpi.com It is plausible that hydrazinecarbothioamide derivatives share some of these mechanisms, particularly their ability to disrupt cell membrane integrity.

Anticancer / Antiproliferative Activity

In addition to antimicrobial properties, hydrazinecarbothioamide derivatives have shown potential as anticancer agents. ontosight.aitandfonline.comnih.govderpharmachemica.com

Cytotoxic Activity against Cancer Cell Lines

Various studies have demonstrated the cytotoxic effects of hydrazinecarbothioamide derivatives against a range of cancer cell lines. For instance, certain thiosemicarbazone ligands have shown pronounced antiproliferative activity against pancreatic cancer (BxPC-3), rhabdomyosarcoma (RD), and cervical cancer (HeLa) cell lines. nih.gov The presence of structural features like cyclohexyl and methoxyphenyl groups can enhance lipophilicity and electron-donating properties, facilitating cellular interactions and targeting. nih.gov

In other research, 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides were found to be moderately active against colon cancer (HCT-116) and liver cancer (HepG-2) cell lines. nih.gov Similarly, novel 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their anticancer activities against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines, with some compounds showing promising IC50 values. mdpi.com

Table 3: Cytotoxic Activity of Hydrazinecarbothioamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | nih.gov |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD | 11.6 | nih.gov |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | nih.gov |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | nih.gov |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD | 11.2 | nih.gov |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 12.3 | nih.gov |

| 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | HCT-116, HepG-2 | Moderately active | nih.gov |

| 2-arenoxybenzaldehyde N-acyl hydrazone 1d | PC-3 | 9.38 | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl hydrazone 1e | A-549 | 13.39 | mdpi.com |

| 1,3,4-oxadiazole 2l | MDA-MB-231 | 22.73 | mdpi.com |

Interaction with Cellular Targets in Cancer Therapy

Currently, there is a lack of specific scientific literature detailing the direct interactions of Hydrazinecarbothioamide, 2-phenyl- with cellular targets in the context of cancer therapy. Research has been conducted on related thiosemicarbazone derivatives, which have shown the ability to inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase IIa and ribonucleotide reductase. However, studies specifically identifying the cellular targets of Hydrazinecarbothioamide, 2-phenyl- are not available.

Induction of Apoptosis (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This process often involves the activation of a cascade of enzymes known as caspases. While derivatives such as thiosemicarbazones have been shown to induce apoptosis, there is no specific research available that demonstrates the ability of Hydrazinecarbothioamide, 2-phenyl- to induce apoptosis or activate caspases in cancer cells.

Structure-Activity Relationships for Anticancer Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For the broader class of thiosemicarbazones, SAR studies have indicated that substitutions on the phenyl ring can influence their antiproliferative activity. However, specific SAR studies for the anticancer effects of Hydrazinecarbothioamide, 2-phenyl- and its derivatives are not documented in the current scientific literature.

Enzyme Inhibition Studies

Tyrosinase Inhibition

Derivatives of Hydrazinecarbothioamide, 2-phenyl- have been identified as noteworthy inhibitors of tyrosinase, a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. smolecule.com Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also responsible for the browning of fruits and vegetables. ichem.md In a study of N-aryl-2-phenyl-hydrazinecarbothioamides, one derivative, N-(4-chlorophenyl)-2-phenylhydrazinecarbothioamide, demonstrated notable tyrosinase inhibition with an IC₅₀ value of 22.6 µM. smolecule.com

Kinetic studies have revealed that the inhibition of tyrosinase by N-(4-chlorophenyl)-2-phenylhydrazinecarbothioamide follows an uncompetitive mechanism. smolecule.com This indicates that the inhibitor binds specifically to the enzyme-substrate complex, rather than the free enzyme, which is a characteristic that can be advantageous in drug design. smolecule.com

To understand the inhibitory action at a molecular level, docking studies have been performed. These studies suggest that the inhibitor interacts with the tyrosinase active site through various non-covalent interactions. A key interaction is the T-stacking with the substrate, L-DOPA. Additionally, the inhibitor forms hydrogen bonds and hydrophobic interactions with several amino acid residues within the enzyme's active site. smolecule.com

The following table summarizes the key interactions between N-(4-chlorophenyl)-2-phenylhydrazinecarbothioamide and the active site residues of tyrosinase as identified through molecular docking. smolecule.com

| Interacting Residue | Predicted Interaction Type |

| Ala-79 | Hydrogen Bonding, Hydrophobic |

| His-243 | Hydrogen Bonding, Hydrophobic |

| Val-247 | Hydrogen Bonding, Hydrophobic |

| Phe-263 | Hydrogen Bonding, Hydrophobic |

| Val-282 | Hydrogen Bonding, Hydrophobic |

| Glu-321 | Hydrogen Bonding, Hydrophobic |

These interactions are crucial for the stabilization of the inhibitor within the active site, leading to the effective inhibition of the enzyme. smolecule.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer agents. wikipedia.orgmdpi.comresearchgate.netnih.gov DHFR inhibitors interfere with the folate metabolic pathway, leading to a depletion of essential precursors for cell proliferation. wikipedia.orgmdpi.com While a wide range of compounds, including those containing heterocyclic moieties, have been explored as DHFR inhibitors, specific studies on the direct inhibitory activity of Hydrazinecarbothioamide, 2-phenyl- against DHFR are not extensively available in the current literature. researchgate.netnih.govresearchgate.net However, the broader class of quinazoline (B50416) analogs, which can be conceptually related to the phenyl-hydrazine structure, has been designed to mimic the structure of the well-known DHFR inhibitor methotrexate (B535133) and has shown inhibitory activity against mammalian DHFR. nih.gov For instance, certain 4(3H)-quinazolinone analogs have demonstrated DHFR inhibition with IC50 values in the micromolar range. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as peptic ulcers and gastric cancer. nih.gov Consequently, the inhibition of urease is a key therapeutic strategy. Derivatives of hydrazinecarbothioamide have been synthesized and evaluated as urease inhibitors. nih.govnih.gov In one study, a series of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides were tested, with some compounds exhibiting potent urease inhibition. nih.gov For example, a derivative containing a furan (B31954) ring was identified as a particularly strong inhibitor with an IC50 value of 0.58 μM. nih.gov Molecular docking studies have suggested that these compounds interact with the nickel ions within the active site of the urease enzyme. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary approach for the management of Alzheimer's disease. mdpi.comresearchgate.net Research has explored the potential of hydrazinecarbothioamide derivatives as inhibitors of these enzymes. mdpi.comresearchgate.net For instance, a series of 2-benzoylhydrazine-1-carboxamides, which are structurally related to the title compound, have demonstrated dual inhibition of both AChE and BChE, with IC50 values in the micromolar range. mdpi.comresearchgate.net Some of these derivatives showed inhibitory activity comparable to or better than the established drug rivastigmine. mdpi.comresearchgate.net

| Enzyme | Compound Class | IC50 Range (µM) | Reference |

|---|---|---|---|

| AChE | 2-Benzoylhydrazine-1-carboxamides | 44–100 | mdpi.comresearchgate.net |

| BChE | 2-Benzoylhydrazine-1-carboxamides | from 22 | mdpi.comresearchgate.net |

Carbonic Anhydrase (hCA I and II, IX) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.comnih.govsemanticscholar.orgnih.gov The inhibitory potential of derivatives related to Hydrazinecarbothioamide, 2-phenyl- has been investigated against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. mdpi.comnih.govsemanticscholar.orgnih.gov Studies on sulfonamide derivatives, which can be conceptually linked to the subject compound's structural class, have shown significant inhibitory activity. For example, certain benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition. semanticscholar.org Similarly, a series of benzo[d]thiazole-5- and 6-sulfonamides have yielded potent inhibitors of hCA II, VII, and IX. nih.gov

| CA Isoform | Inhibitor Class | Inhibition Constants (Ki) | Reference |

|---|---|---|---|

| hCA I | Benzenesulfonamides with pyrazole (B372694)/pyridazinecarboxamides | Varies (isoform-selective examples obtained) | semanticscholar.org |

| hCA II | Benzenesulfonamides with pyrazole/pyridazinecarboxamides | Varies (isoform-selective examples obtained) | semanticscholar.org |

| hCA IX | Benzenesulfonamides with pyrazole/pyridazinecarboxamides | Varies (isoform-selective examples obtained) | semanticscholar.org |

| hCA II, VII, IX | Benzo[d]thiazole-5- and 6-sulfonamides | Subnanomolar/low nanomolar for some derivatives | nih.gov |

Anticonvulsant Activity

The search for novel anticonvulsant agents has led to the exploration of various chemical scaffolds, including those related to Hydrazinecarbothioamide, 2-phenyl-. Thiosemicarbazide and its derivatives have shown promise in preclinical models of epilepsy.

Evaluation in Seizure Models (MES, scMET, 6 Hz)

The anticonvulsant potential of compounds is often evaluated using a battery of standardized seizure models in animals. These include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scMET) seizure test, and the 6 Hz psychomotor seizure test, which represent different types of epileptic seizures. nih.gov A number of studies have reported the anticonvulsant activity of thiosemicarbazone and hydrazinecarbothioamide derivatives in these models. nih.govmdpi.com For instance, certain chiral pyrido[1,2-a]pyrazine derivatives, which are structurally complex, have demonstrated significant efficacy in the MES, scMET, and 6 Hz models, with some derivatives showing potency comparable to the reference drug Levetiracetam in the 6 Hz test. nih.gov Similarly, new phenylglycinamide derivatives have shown robust antiseizure activity in the MES and 6 Hz seizure models. mdpi.com

| Compound Class | Seizure Model | Activity | Reference |

|---|---|---|---|

| Chiral pyrido[1,2-a]pyrazine derivatives | MES, scMET, 6 Hz | Significant anticonvulsant efficacy; some comparable to Levetiracetam in 6 Hz model. | nih.gov |

| New phenylglycinamide derivatives | MES, 6 Hz (32 & 44 mA) | Robust in vivo antiseizure activity. | mdpi.com |

Binding Properties with Epilepsy Molecular Targets (e.g., Glutamate (B1630785), GABA(A) delta, GABA(A) alpha-1 receptors)

The mechanism of action of many anticonvulsant drugs involves modulation of excitatory and inhibitory neurotransmission. Key molecular targets include glutamate receptors and gamma-aminobutyric acid (GABA) receptors. nih.govnih.govnih.govyoutube.com Computational studies have been employed to predict the binding affinity of novel compounds to these targets. For example, a study on 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides showed good binding affinity with molecular targets of epilepsy, such as GABA(A) alpha-1 & delta receptors and the glutamate receptor. nih.gov The GABA system, being the primary inhibitory neurotransmitter system in the central nervous system, is a particularly important target. nih.govyoutube.com The GABAA receptor complex contains multiple binding sites that can be modulated by various drugs. nih.gov While direct binding data for Hydrazinecarbothioamide, 2-phenyl- may not be available, the activity of related compounds suggests that interaction with these receptors is a plausible mechanism for their anticonvulsant effects.

Antidiabetic / Antihyperglycemic Activity

Derivatives of hydrazinecarbothioamide have been identified as promising candidates for the management of diabetes mellitus. Specifically, newly synthesized hydrazinecarbothioamides incorporating a phenylsulfonyl group have demonstrated significant antihyperglycemic effects in preclinical models. nih.govresearchgate.net The investigation into these compounds provides a basis for developing novel treatments for a condition that affects a large percentage of the global population. researchgate.net

Histochemical Investigation

Histochemical analysis of pancreatic tissue in streptozotocin-induced diabetic mice treated with sulfonylalkylthiosemicarbazides, a class of hydrazinecarbothioamide derivatives, has been conducted to assess their antidiabetic activity. nih.govresearchgate.net In the diabetic control group, pancreatic sections revealed significant damage, including massive lobular distortion, degenerated islets of Langerhans, and inflammatory cell infiltration. researchgate.net In contrast, treatment with these compounds was compared with the effects of glimepiride, a standard antidiabetic medication. researchgate.net

Effects on Blood Glucose Levels

Studies in streptozotocin-induced diabetic mice have shown that certain hydrazinecarbothioamide sulfones can significantly lower blood glucose levels. nih.govresearchgate.net For instance, compounds labeled as 5a and 5c in one study reduced blood glucose to 103.3 ± 1.8 mg/dl and 102 ± 3.9 mg/dl, respectively. nih.gov This demonstrates a potent antihyperglycemic effect. The efficacy of these compounds is comparable in some cases to established antidiabetic drugs. dovepress.com The mechanism for this activity is thought to involve the modulation of carbohydrate metabolism by enhancing glucose uptake from the bloodstream into liver, fat, and muscle cells. dovepress.com

Interactive Data Table: Effect of Hydrazinecarbothioamide Derivatives on Blood Glucose and Oxidative Stress Markers

| Compound | Blood Glucose Level (mg/dl) | Malondialdehyde (MDA) Level Change | Reduced Glutathione (B108866) (GSH) Level Change |

| Compound 5a | 103.3 ± 1.8 | Significant Decrease | Normalized |

| Compound 5c | 102.0 ± 3.9 | Significant Decrease | Normalized |

| Diabetic Control | Significantly Increased | Significantly Increased | Significantly Decreased |

| Data sourced from a study on streptozotocin-induced diabetic mice. nih.govresearchgate.net |

Inhibition of Oxidative Stress in Diabetes

Hyperglycemia in diabetes is closely linked to increased production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.gov Hydrazinecarbothioamide derivatives have been shown to counteract this phenomenon. Treatment with these compounds led to a significant decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation and oxidative stress. nih.govresearchgate.net Concurrently, they normalized the levels of reduced glutathione (GSH), a critical component of the cellular antioxidant defense system. nih.govresearchgate.net These findings suggest that the synthesized hydrazinecarbothioamides can effectively inhibit the development of oxidative stress in diabetes, which is a major contributor to diabetic complications. nih.govresearchgate.netnih.gov

Anti-inflammatory Properties

Derivatives of hydrazinecarbothioamide have demonstrated notable anti-inflammatory properties. Some studies have indicated that compounds in this class may be beneficial in treating inflammatory diseases. ontosight.ai For example, various S-alkylated 1,2,4-triazole-3-thiones, which are synthesized from hydrazinecarbothioamides, exhibit anti-inflammatory activity. nih.gov The structural characteristics of the related 1,2,4-triazole (B32235) ring system, such as hydrogen bonding capability and rigidity, are thought to contribute to their pharmacological effects. nih.gov Research into novel 4-phenyl thiosemicarbazide derivatives showed that their anti-inflammatory activity, measured by the inhibition of COX-1 and COX-2 enzymes, increased with concentration. wisdomlib.org Furthermore, a series of N-phenylcarbamothioylbenzamides demonstrated moderate to high anti-inflammatory activity, which was associated with potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Antioxidant Properties

The antioxidant potential of hydrazinecarbothioamide derivatives is well-documented. ontosight.aismolecule.com These compounds can neutralize harmful free radicals, which are implicated in a wide range of diseases. nih.gov The antioxidant capacity is often attributed to the presence of the thiourea (B124793) fragment within the molecule, which can stabilize free radicals through resonance. nih.gov

In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, certain hydrazinecarbothioamides showed excellent antioxidant activity, in some cases surpassing that of standard antioxidants like Butylated hydroxyanisole (BHA) and Ascorbic acid (AA). nih.gov For example, at a concentration of 250 μM, derivatives have shown inhibition rates of over 96%. nih.gov

Interactive Data Table: Antioxidant Activity of Hydrazinecarbothioamide Derivatives (DPPH Assay)

| Compound | % Inhibition (at 250 μM) | IC50 (μM) |

| Compound 4 | 97.18% ± 1.42% | 39.39 |

| Compound 5 | 96.90% ± 1.39% | 39.79 |

| Compound 6 | 97.11% ± 1.12% | 42.32 |

| Ascorbic Acid (AA) | 91.26% ± 0.49% | 107.67 |

| Butylated hydroxyanisole (BHA) | 89.30% ± 1.37% | 51.62 |

| Butylated hydroxytoluene (BHT) | 23.05% ± 1.32% | 423.37 |

| Data sourced from a comparative study on antioxidant activity. nih.gov |

Prevention of Oxidative Stress-Related Diseases

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key factor in the pathogenesis of numerous chronic conditions, including cardiovascular disease, neurodegenerative disorders, cancer, and diabetes. nih.govmdpi.com By scavenging free radicals, the antioxidant properties of hydrazinecarbothioamide derivatives suggest they could play a role in protecting against such diseases. ontosight.ainih.gov Their ability to reduce lipid peroxidation and bolster the body's natural antioxidant defenses, as seen in diabetic models, underscores their potential to prevent or mitigate the cellular damage that drives these conditions. nih.govresearchgate.net The exploration of phytochemicals with antioxidant properties is a significant focus of research for the prevention and treatment of chronic diseases induced by oxidative stress. mdpi.com

Interaction with Proteins

The interaction of xenobiotics with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. HSA, the most abundant protein in blood plasma, functions as a transport carrier for a wide array of endogenous and exogenous substances. nih.govnih.gov Understanding the binding characteristics of a compound to HSA provides insights into its distribution, metabolism, and potential for drug-drug interactions.

Research into a series of N-aryl-2-phenyl-hydrazinecarbothioamides has shed light on their interaction with Human Serum Albumin. nih.gov Spectroscopic and molecular docking techniques have been employed to elucidate the nature of this binding. nih.gov

The binding between N-aryl-2-phenyl-hydrazinecarbothioamides and HSA has been shown to occur through a ground state association. nih.gov This indicates that a stable complex is formed between the compound and the protein in its native, unexcited state. This type of interaction is typically characterized by a static quenching mechanism in fluorescence spectroscopy, where the formation of the non-fluorescent ground-state complex leads to a decrease in the observed fluorescence of the protein's intrinsic fluorophores. nih.gov

Human Serum Albumin possesses two principal drug-binding sites, known as Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA). nih.gov Analysis of the interaction between N-aryl-2-phenyl-hydrazinecarbothioamides and HSA has demonstrated that the binding predominantly occurs in Sudlow's site I. nih.gov Molecular docking simulations have further identified the specific amino acid residues within this site that are involved in the interaction. nih.gov

| Amino Acid Residue | Type of Interaction |

|---|---|

| Lys-198 | Hydrogen Bonding, Electrostatic |

| Trp-214 | Hydrophobic |

| Glu-449 | Electrostatic |

| Leu-452 | Hydrophobic |

| Leu-480 | Hydrophobic |

The formation of the complex between N-aryl-2-phenyl-hydrazinecarbothioamides and HSA is driven by a combination of intermolecular forces. nih.gov Molecular docking studies indicate that the primary binding forces involved are hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov The spontaneous and moderate nature of the binding is a result of the interplay of these forces between the ligand and the amino acid residues within the binding pocket of HSA. nih.gov

Human Serum Albumin (HSA) Interaction

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the class of 2-phenyl-hydrazinecarbothioamides, SAR studies have been conducted to investigate how different substituents on the N-aryl ring influence their biological efficacy, for instance, as tyrosinase inhibitors. nih.gov

A study involving a series of N-aryl-2-phenyl-hydrazinecarbothioamides revealed that the nature and position of the substituent on the phenyl ring attached to the nitrogen atom significantly impact the compound's inhibitory activity against tyrosinase. nih.gov By comparing the activity of unsubstituted, chloro-substituted, and methyl-substituted derivatives, a clear SAR trend can be established. nih.gov

| Compound | N-Aryl Substituent (R) | Tyrosinase Inhibition (IC₅₀ in µM) |

|---|---|---|

| 1 | Phenyl | 42.8 |

| 2 | 4-chlorophenyl | 22.6 |

| 3 | 2-chlorophenyl | 35.8 |

| 4 | 4-methylphenyl | 32.1 |

| 5 | 2-methylphenyl | 40.5 |

The data indicates that the introduction of a chlorine atom at the para-position (position 4) of the N-aryl ring (Compound 2) results in the most potent tyrosinase inhibition within this series, with an IC₅₀ value of 22.6 µM. nih.gov Shifting the chloro group to the ortho-position (position 2) (Compound 3) decreases the activity. nih.gov Similarly, a methyl group at the para-position (Compound 4) confers better activity than one at the ortho-position (Compound 5), although both are less active than the para-chloro derivative. nih.gov The unsubstituted compound (Compound 1) shows the lowest activity. nih.gov This SAR profile suggests that an electron-withdrawing substituent at the para-position of the N-aryl ring is favorable for the tyrosinase inhibitory activity of this scaffold.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for examining the fundamental properties of molecules. irjweb.comnih.gov These calculations provide a detailed understanding of the electronic structure and conformational possibilities of phenylthiosemicarbazide.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its chemical reactivity and stability. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions. irjweb.comnih.gov

Studies on thiosemicarbazide (B42300) derivatives using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been employed to calculate these electronic properties. nih.gov The HOMO and LUMO energy values, along with the resulting energy gap, are critical in predicting the molecule's behavior as an electron donor or acceptor. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com For thiosemicarbazide derivatives, these calculations help in understanding their potential as bioactive agents by correlating electronic properties with observed activities. nih.gov

Global reactivity descriptors, which are derived from HOMO and LUMO energies, further quantify the molecule's reactivity profile. These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (σ). nih.gov

Table 1: Key Electronic Properties and Reactivity Descriptors

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons to itself. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (σ) | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |

This table provides a generalized overview of electronic properties studied for thiosemicarbazide derivatives. Specific values for Hydrazinecarbothioamide, 2-phenyl- can be calculated using appropriate DFT methods.

Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of phenylthiosemicarbazide and its derivatives aims to identify the most stable spatial arrangements of the atoms. nih.govmdpi.com Using DFT calculations, researchers can explore the potential energy surface of the molecule to find various stable conformers and the energy barriers for interconversion between them. nih.gov

For instance, a study on a related compound, phenylthiosemicarbazone, using DFT at the B3LYP/6-311G(d,p) level of theory, identified multiple thioamino and thioimino tautomers and their conformers. nih.gov The analysis involves the systematic rotation around key single bonds (dihedral angles) to map out the conformational landscape. nih.gov This process reveals the most energetically favorable conformations that the molecule is likely to adopt in a given environment, which is crucial for understanding how it might fit into the binding site of a biological target. mdpi.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to model the interaction between a small molecule (ligand), such as phenylthiosemicarbazide, and a macromolecular target, typically a protein or enzyme. nih.govnih.gov These simulations are instrumental in drug discovery and design, providing insights into the binding mechanisms that underpin a compound's biological activity. nih.gov

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking simulations can predict the most likely binding poses of phenylthiosemicarbazide derivatives within the active site of a target protein. nih.govnih.gov For example, derivatives of phenylthiosemicarbazones have been docked into the active site of Jack bean urease (PDB ID: 4H9M) to understand their inhibitory activity. nih.gov The simulations reveal how the ligand orients itself to maximize favorable interactions with the amino acid residues in the binding pocket. nih.gov By identifying these binding modes, researchers can rationalize the observed biological activity and suggest modifications to the ligand structure to improve its potency and selectivity. researchgate.net

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, π-π stacking, Hydrophobic Forces)

Once a binding mode is predicted, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is performed. nih.gov These interactions are fundamental to molecular recognition and binding affinity. nih.gov

Hydrogen Bonding: These are crucial directional interactions between a hydrogen bond donor (like an N-H group in the thiosemicarbazide backbone) and an acceptor (like a carbonyl oxygen on a protein residue). nih.govyoutube.com Docking studies on various thiosemicarbazone derivatives have shown the formation of key hydrogen bonds with specific amino acids in the target's active site, which are often critical for potent inhibition. mdpi.com

Hydrophobic Interactions: These interactions occur between the nonpolar parts of the ligand (such as the phenyl ring) and hydrophobic residues (e.g., Leucine, Isoleucine, Valine) in the protein. youtube.comarxiv.org These forces play a significant role in driving the binding process by excluding water molecules from the binding interface. nih.gov

Table 2: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Example from Phenylthiosemicarbazide |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. youtube.com | The N-H groups of the hydrazine (B178648) and thioamide moieties can act as donors. mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. arxiv.org | The phenyl ring interacts with nonpolar amino acid side chains. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. mdpi.com | The phenyl ring stacks with aromatic residues like Phenylalanine or Tyrosine. |

Enzyme-Inhibitor Binding Affinity

Molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the inhibitor and the enzyme. mdpi.com A lower (more negative) binding energy generally suggests a more stable and potent inhibitor. mdpi.com For example, docking studies on thiosemicarbazone derivatives against various enzymes have calculated binding energies to rank their potential inhibitory activity. mdpi.com These predicted affinities, while not always perfectly correlated with experimental values, are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.comjptcp.com The binding affinity is influenced by the sum of all interactions, including hydrogen bonds and hydrophobic contacts, which collectively determine how effectively an inhibitor can block an enzyme's active site. nih.govmdpi.com

Pharmacophore Modeling

Pharmacophore modeling is a crucial tool in drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov For derivatives of Hydrazinecarbothioamide, 2-phenyl-, pharmacophore models are constructed by analyzing the spatial arrangement of key features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings, and hydrophobic groups. semanticscholar.orgresearchgate.net

A typical pharmacophore model for this class of compounds, derived from the analysis of active analogs, would likely feature:

Two aromatic rings: Corresponding to the phenyl group and potentially another aromatic or heteroaromatic substituent. semanticscholar.org

One hydrogen bond acceptor: Often associated with the sulfur or nitrogen atoms of the thioamide group. semanticscholar.org

One hydrogen bond donor: Represented by the N-H groups within the hydrazinecarbothioamide backbone. researchgate.net

The relative spatial orientation of these features is critical for molecular recognition at a biological target. For instance, a study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which share structural similarities, generated a pharmacophore model with two aromatic rings and one hydrogen bond acceptor. semanticscholar.org The degree to which a new molecule can map its features onto this hypothetical model can predict its potential biological activity. semanticscholar.org These models serve as powerful filters in virtual screening campaigns to identify novel and structurally diverse compounds with a higher probability of being active. nih.gov

Prediction of Pharmacokinetic Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new chemical entities. In silico methods are widely employed to predict these pharmacokinetic parameters, offering a rapid and cost-effective way to prioritize compounds with favorable drug-like profiles. nih.govijpsjournal.com For derivatives of Hydrazinecarbothioamide, 2-phenyl-, various computational tools can be used to estimate key ADME properties.

The predicted ADME properties for a representative set of Hydrazinecarbothioamide, 2-phenyl- derivatives are often compiled in a data table to facilitate comparison and selection of candidates for further experimental evaluation. These predictions are based on the molecular structure and physicochemical properties of the compounds. researchgate.netnih.gov

Table 1: Predicted Pharmacokinetic Properties of Selected Hydrazinecarbothioamide, 2-phenyl- Derivatives This table is a representative example based on typical in silico predictions for this class of compounds and does not represent experimentally verified data.

| Compound | Molecular Weight (g/mol) | LogP | H-bond Donors | H-bond Acceptors | Polar Surface Area (Ų) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|---|

| Derivative A | 296.35 | 2.5 | 3 | 4 | 95.2 | 0 |

| Derivative B | 330.79 | 3.1 | 3 | 4 | 95.2 | 0 |

| Derivative C | 312.38 | 2.8 | 2 | 5 | 104.7 | 0 |

| Derivative D | 345.42 | 3.4 | 2 | 5 | 104.7 | 0 |

Studies on related benzimidazole (B57391) derivatives have shown that in silico ADME screening can effectively identify compounds with promising pharmacokinetic profiles, reducing the likelihood of late-stage drug attrition. nih.govrsc.org The adherence of these compounds to established guidelines like Lipinski's Rule of Five suggests good potential for oral bioavailability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biolscigroup.us These models are invaluable for understanding the structural requirements for activity and for predicting the potency of newly designed analogs. scispace.com For derivatives of Hydrazinecarbothioamide, 2-phenyl-, 2D and 3D-QSAR models can be developed to elucidate the key molecular descriptors that influence their biological effects. nih.govmdpi.com

In a typical QSAR study, a series of congeners is synthesized and their biological activity is determined. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as lipophilicity (logP) and polar surface area.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov For instance, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were significant for their activity. nih.gov Similarly, a study on benzimidazole derivatives identified the importance of the dipole moment and the energy of the highest occupied molecular orbital (EHOMO) for their anthelmintic activity. biolscigroup.us While a specific QSAR model for Hydrazinecarbothioamide, 2-phenyl- is not detailed in the provided context, the methodologies and types of descriptors used in related studies are directly applicable. mdpi.comnih.gov

Supramolecular Interactions in Solution and Solid State

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which collectively determine the crystal packing and, consequently, the physicochemical properties of the material. For Hydrazinecarbothioamide, 2-phenyl- and its derivatives, X-ray crystallography has been instrumental in elucidating these supramolecular assemblies. rsc.orgnih.govnih.govresearchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are the most prominent and directional interactions in the crystal structures of Hydrazinecarbothioamide, 2-phenyl- derivatives. The thioamide and hydrazine moieties provide multiple hydrogen bond donors (N-H) and acceptors (N, S, and often O from a substituent). These interactions lead to the formation of intricate one-, two-, or even three-dimensional networks. nih.govnih.govdoaj.orgscirp.org

In the crystal structure of (Z)-2-(2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide, molecules form centrosymmetric cyclic dimers through intermolecular N—H···O hydrogen bonds. nih.gov These dimers are further extended by C—H···S interactions. nih.gov Similarly, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide also forms centrosymmetric dimers via N—H···O hydrogen bonds, which are then linked into infinite chains. nih.gov Intramolecular hydrogen bonds, such as N—H···O and C—H···S, are also commonly observed and play a crucial role in stabilizing the planar conformation of the molecule. nih.govnih.gov

C-H…π Interactions

In the crystal structure of (Z)-2-(2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide, weak C—H···π interactions are observed involving the phenyl ring. nih.gov For the 5-chloro derivative, weak C—H···π interactions are also present, further stabilizing the crystal lattice. nih.gov The geometry of these interactions, including the distance and angle between the C-H bond and the centroid of the aromatic ring, can be precisely determined from crystallographic data. mdpi.commdpi.com

Self-Assembly and Dimer Formation

The combination of hydrogen bonding and other non-covalent interactions drives the self-assembly of Hydrazinecarbothioamide, 2-phenyl- derivatives into well-defined supramolecular structures. nih.govresearchgate.net A recurring and prominent motif in the solid state of these compounds is the formation of centrosymmetric dimers.

As mentioned, both (Z)-2-(2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide and its 5-chloro analog form cyclic dimers through pairs of N—H···O hydrogen bonds, creating a robust R22(8) graph-set motif. nih.govnih.gov This dimerization is a key feature of their self-assembly process in the crystalline state. In some cases, the sulfur atom of the thioamide group can also participate in bridging interactions, leading to the formation of dinuclear dimeric species, especially in the presence of metal ions. rsc.org These dimers can then be further organized into higher-order structures like one-dimensional chains through weaker interactions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While spectral data for Hydrazinecarbothioamide, 2-phenyl- (CAS 645-48-7) are documented in various databases, detailed peak assignments are not consistently published in readily accessible literature. guidechem.comnih.govnih.gov

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Hydrazinecarbothioamide, 2-phenyl-, a spectrum has been recorded at 400 MHz in a DMSO-d6 solvent. guidechem.com The expected signals would correspond to the protons of the phenyl ring and the N-H protons of the hydrazine (B178648) and thioamide groups. The aromatic protons would typically appear as a complex multiplet in the downfield region (approx. 7.0-8.0 ppm), while the N-H protons would present as exchangeable signals at a lower field.

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. A ¹³C NMR spectrum for this compound is noted as available in the PubChem database, though specific chemical shifts are not provided. nih.gov One would anticipate distinct signals for the thiocarbonyl carbon (C=S), which typically resonates at a very low field (around 180 ppm), as well as signals for the six unique carbons of the phenyl group in the aromatic region (approx. 110-150 ppm). chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish correlations between nuclei and provide unambiguous structural assignments. While these techniques have been used for structurally related thiosemicarbazone compounds, specific 2D NMR data for Hydrazinecarbothioamide, 2-phenyl- are not detailed in the reviewed scientific literature. westmont.eduresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound and aiding in the elucidation of its structure through fragmentation patterns. The molecular mass of Hydrazinecarbothioamide, 2-phenyl- is 167.23 g/mol . nih.gov Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) has been performed, with data available in the NIST Mass Spectrometry Data Center. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃S | nih.gov |

| Molecular Weight | 167.23 g/mol | nih.gov |

| Monoisotopic Mass | 167.05171847 Da | nih.gov |

| Technique | GC-MS | nih.gov |

| Key Fragment (m/z) | 77 (Phenyl radical) | nih.gov |

Elemental Analysis (CHN/S)

Elemental analysis determines the mass percentage of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm purity and composition. The molecular formula for Hydrazinecarbothioamide, 2-phenyl- is C₇H₉N₃S. nih.gov While theoretical values can be precisely calculated, experimental results for this specific compound are not available in the surveyed literature.

| Element | Theoretical % |

|---|---|

| Carbon (C) | 50.28% |

| Hydrogen (H) | 5.43% |

| Nitrogen (N) | 25.13% |

| Sulfur (S) | 19.17% |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. Spectra for Hydrazinecarbothioamide, 2-phenyl- have been obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques. nih.gov The spectrum displays characteristic absorption bands that confirm the presence of key functional groups. For thiosemicarbazides and related thioamides, N-H stretching vibrations are typically observed in the region of 3170-3400 cm⁻¹. cdnsciencepub.com

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type |

|---|---|---|

| ~3400 | N-H (Amine) | Asymmetric Stretch |

| ~3170 | N-H (Amide/Hydrazine) | Stretch |

| ~3050 | C-H (Aromatic) | Stretch |

| ~1630 | N-H | Bending |

| ~1600, ~1490 | C=C (Aromatic) | Ring Stretch |

| ~1300 | C=S (Thiocarbonyl) | Stretch |

: Electrochemical Methods

Electrochemical methods are powerful tools for characterizing the interfacial properties and redox behavior of chemical compounds. For "Hydrazinecarbothioamide, 2-phenyl-," these techniques can provide insights into its potential as a corrosion inhibitor, its electrochemical reaction mechanisms, and its quantitative determination. Although direct experimental data for this specific compound is limited in publicly accessible literature, the following sections detail the principles of key electrochemical methods and illustrate their application with findings from structurally related molecules.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is a widely used electrochemical technique to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. The method involves polarizing the working electrode from its open circuit potential in both anodic and cathodic directions and measuring the resulting current. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

In the context of "Hydrazinecarbothioamide, 2-phenyl-," PDP studies would be crucial to evaluate its potential as a corrosion inhibitor. By comparing the polarization curves of a metal in a corrosive medium with and without the addition of the compound, its inhibition efficiency (IE%) can be determined. The shift in Ecorr can indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For instance, studies on related phenylhydrazine (B124118) and thiosemicarbazone derivatives have shown them to be effective mixed-type inhibitors for steel and copper in acidic and neutral solutions. biointerfaceresearch.comabechem.com These compounds adsorb onto the metal surface, blocking both the anodic metal dissolution and the cathodic hydrogen evolution reactions. biointerfaceresearch.comabechem.com

A study on 4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one derivatives, which share structural similarities with the subject compound, demonstrated that they act as mixed-type inhibitors for stainless steel in 1 M HCl. biointerfaceresearch.com The addition of these inhibitors led to a significant decrease in the corrosion current density without causing a major shift in the corrosion potential, which is characteristic of mixed-type inhibition. biointerfaceresearch.com

Table 1: Illustrative Potentiodynamic Polarization Data for a Related Phenylhydrazine Derivative as a Corrosion Inhibitor for 304 Stainless Steel in 1 M HCl

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | -450 | 500 | - |

| 1 x 10⁻⁵ | -445 | 150 | 70 |

| 5 x 10⁻⁵ | -442 | 80 | 84 |

| 1 x 10⁻⁴ | -438 | 50 | 90 |

| 5 x 10⁻⁴ | -435 | 30 | 94 |

Note: The data in this table is representative and based on findings for structurally similar compounds, not "Hydrazinecarbothioamide, 2-phenyl-."

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetics of electrochemical processes and the properties of the electrode/electrolyte interface. researchgate.net The method involves applying a small amplitude AC potential signal at various frequencies and measuring the current response. The data is often presented as Nyquist plots, where the imaginary part of the impedance is plotted against the real part.

For evaluating "Hydrazinecarbothioamide, 2-phenyl-," as a corrosion inhibitor, EIS is a valuable complementary technique to PDP. An increase in the diameter of the semicircular Nyquist plot upon addition of the inhibitor indicates an increase in the charge transfer resistance (Rct) and the formation of a protective film on the metal surface. The double-layer capacitance (Cdl) often decreases as the inhibitor molecules adsorb on the surface, displacing water molecules and decreasing the local dielectric constant.

Research on thiosemicarbazone has shown that the addition of the inhibitor to a 3% NaCl solution leads to a significant increase in the polarization resistance, achieving a high inhibition efficiency. abechem.com The Nyquist plots in these studies typically show a single capacitive loop, and the diameter of this loop increases with increasing inhibitor concentration, confirming the enhanced corrosion protection. abechem.com An equivalent electrical circuit, often a Randles circuit, is used to model the EIS data and extract quantitative parameters like Rct and Cdl.

Table 2: Illustrative Electrochemical Impedance Spectroscopy Data for a Related Thiosemicarbazone Derivative as a Corrosion Inhibitor

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 1 x 10⁻⁵ | 250 | 120 | 80.0 |

| 1 x 10⁻⁴ | 800 | 80 | 93.8 |

| 1 x 10⁻³ | 2000 | 50 | 97.5 |

Note: The data in this table is representative and based on findings for structurally similar compounds, not "Hydrazinecarbothioamide, 2-phenyl-."

Cyclic Voltammetry and Square Wave Voltammetry

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are versatile electrochemical techniques used to study the redox properties of a compound. youtube.comwikipedia.org In CV, the potential is swept linearly between two vertex potentials, and the resulting current is plotted against the applied potential, producing a characteristic voltammogram. youtube.com SWV is a pulse technique that offers higher sensitivity and faster scan rates compared to CV. wikipedia.org

These methods could be employed to investigate the electrochemical oxidation and reduction of "Hydrazinecarbothioamide, 2-phenyl-." The presence of the hydrazine and thiocarbonyl moieties suggests that the compound is likely to be electrochemically active. CV can be used to determine the formal reduction potentials, to assess the reversibility of the electron transfer processes, and to study the stability of the electro-generated species. The effect of scan rate on the peak currents and potentials can provide insights into the reaction mechanism, for instance, whether it is diffusion-controlled or adsorption-controlled. youtube.com

SWV, with its enhanced sensitivity, would be particularly useful for the quantitative determination of "Hydrazinecarbothioamide, 2-phenyl-" at low concentrations. electrochemsci.org The peak current in SWV is directly proportional to the concentration of the analyte, allowing for the development of analytical methods. Studies on other sulfur and nitrogen-containing organic molecules have demonstrated the utility of these techniques for their determination in various samples.

Table 3: Hypothetical Voltammetric Data for "Hydrazinecarbothioamide, 2-phenyl-"

| Technique | Parameter | Value |

| Cyclic Voltammetry | Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | +0.78 V vs. Ag/AgCl | |

| Peak Separation (ΔEp) | 70 mV | |

| Square Wave Voltammetry | Peak Potential (Ep) | +0.82 V vs. Ag/AgCl |

| Linear Dynamic Range | 1 - 100 µM | |

| Limit of Detection | 0.5 µM |

Note: The data in this table is hypothetical and for illustrative purposes only, as no direct experimental data for "Hydrazinecarbothioamide, 2-phenyl-" was found.

Rotating Disk Electrode (RDE) Voltammetry

Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical technique used to study the kinetics and mechanisms of electrode reactions. wikipedia.org In an RDE experiment, the working electrode is rotated at a constant and controlled rate, which induces a well-defined convective flow of the electrolyte solution towards the electrode surface. wikipedia.org This allows for precise control over the mass transport of the analyte to the electrode.

For "Hydrazinecarbothioamide, 2-phenyl-," RDE voltammetry could be used to gain a deeper understanding of its electrochemical oxidation or reduction mechanism. For instance, it could help to determine the number of electrons transferred in the rate-determining step and to elucidate the role of any coupled chemical reactions. While no specific RDE studies on this compound are available, the technique has been widely applied to investigate the mechanisms of various organic and inorganic redox reactions. rsc.org

Applications in Advanced Materials Science

Fluorescent Materials

The inherent fluorescence properties of Hydrazinecarbothioamide, 2-phenyl- and its derivatives make them ideal candidates for the development of fluorescent materials. These materials are crucial for various sensing and imaging applications.

Development of Fluorescent Probes/Sensors for Metal Ion Detection

Researchers have successfully synthesized fluorescent probes based on Hydrazinecarbothioamide, 2-phenyl- for the selective detection of various metal ions. nih.govresearchgate.net These probes exhibit changes in their fluorescence intensity or wavelength upon binding with specific metal ions, enabling their detection and quantification. nih.govresearchgate.net

For instance, a derivative, N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, has been investigated as a fluorescent sensor for the determination of Iron(III) (Fe(III)) in aqueous solutions. researchgate.net The sensor demonstrates good selectivity for Fe(III) over other biologically and environmentally important cations. researchgate.net Another study reported the synthesis of a phenothiazine (B1677639) derivative, (E)-2-((10-octyl-10H-phenothiazin-3-yl)methylene)hydrazine-1-carbothioamide (PTZHC), as a "turn-off" fluorescence sensor for Mercury(II) (Hg²⁺) ions. nih.gov The coordination of Hg²⁺ with the sensor quenches its fluorescence intensity. nih.gov Furthermore, a simple-structured Schiff-base derivative, 2-(4-(diphenylamino)benzylidene)hydrazinecarbothioamide, has been shown to exhibit a "turn-off" fluorescence response to Hg²⁺ and a bathochromic shift in fluorescence upon the addition of Silver(I) (Ag⁺). researchgate.net

Table 1: Fluorescent Probes Based on Hydrazinecarbothioamide, 2-phenyl- Derivatives for Metal Ion Detection

| Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit |

| N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide | Fe(III) | Ratiometric increase in fluorescence | 17-37 μM (linear range) |

| (E)-2-((10-octyl-10H-phenothiazin-3-yl)methylene)hydrazine-1-carbothioamide (PTZHC) | Hg(II) | Fluorescence "turn-off" | 2.5 x 10⁻⁸ M |

| 2-(4-(diphenylamino)benzylidene)hydrazinecarbothioamide | Hg(II), Ag(I) | Fluorescence "turn-off" (Hg²⁺), Bathochromic shift (Ag⁺) | ~0.19 μM (Hg²⁺), ~0.59 μM (Ag⁺) |

Ratiometric Fluorescent Response

A significant advancement in fluorescent sensing is the development of ratiometric probes, which offer more accurate and reliable measurements by taking the ratio of fluorescence intensities at two different wavelengths. rsc.orgscilit.com A derivative of Hydrazinecarbothioamide, 2-phenyl-, specifically N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, exhibits a ratiometric fluorescent response to Fe(III). researchgate.net Upon the addition of Fe(III), a concentration-dependent increase in the emission of two fluorescent bands at 425 and 495 nm is observed, resulting in a linear ratiometric response within the 17–37 μM range. researchgate.net This ratiometric approach minimizes the effects of environmental factors and instrument variations, leading to enhanced sensing precision. rsc.orgscilit.com The binding stoichiometry between the probe and Fe(III) was determined to be 1:1. researchgate.net

Corrosion Inhibitors

The presence of heteroatoms like nitrogen and sulfur, along with the phenyl ring, makes Hydrazinecarbothioamide, 2-phenyl- and its derivatives effective corrosion inhibitors, particularly for mild steel in acidic environments. nih.govnih.govresearchgate.net

Inhibition Performance for Metals in Acidic Solutions